molecular formula C9H13NO4 B7980755 4-(Aminomethyl)benzene-1,3-diol acetate salt

4-(Aminomethyl)benzene-1,3-diol acetate salt

Cat. No.: B7980755
M. Wt: 199.20 g/mol
InChI Key: FKELXWAEAPSEGE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1,3-diol acetate salt is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a benzene ring, which also contains two hydroxyl groups at positions 1 and 3, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,3-diol acetate salt typically involves the reaction of 4-(Aminomethyl)benzene-1,3-diol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the acetate salt in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,3-diol acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)benzene-1,3-diol acetate salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,3-diol acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzene-1,2-diol acetate salt
  • 4-(Aminomethyl)benzene-1,4-diol acetate salt
  • 4-(Aminomethyl)benzene-1,3-diol hydrochloride

Uniqueness

4-(Aminomethyl)benzene-1,3-diol acetate salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aminomethyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

acetic acid;4-(aminomethyl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.C2H4O2/c8-4-5-1-2-6(9)3-7(5)10;1-2(3)4/h1-3,9-10H,4,8H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKELXWAEAPSEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C=C1O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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